molecular formula C15H15NO B13338122 2-(Chroman-6-yl)aniline

2-(Chroman-6-yl)aniline

Cat. No.: B13338122
M. Wt: 225.28 g/mol
InChI Key: VWOLVKWTTWCJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chroman-6-yl)aniline is an aromatic amine derivative featuring a chroman (benzopyran) core substituted with an aniline group at the 6-position. Chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring, confers unique steric and electronic properties to the compound.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)aniline

InChI

InChI=1S/C15H15NO/c16-14-6-2-1-5-13(14)11-7-8-15-12(10-11)4-3-9-17-15/h1-2,5-8,10H,3-4,9,16H2

InChI Key

VWOLVKWTTWCJBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=C3N)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chroman-6-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(Chroman-6-yl)aniline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-6-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or hydroxylated derivatives.

Mechanism of Action

The mechanism of action of 2-(Chroman-6-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Chroman-6-yl)aniline with substituted anilines from the evidence, focusing on molecular properties, substituent effects, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis
2-(Chroman-6-yl)aniline N/A C₁₅H₁₅NO 225.29 (theoretical) Chroman ring, -NH₂ Hypothesized use in drug discovery (e.g., kinase inhibitors) due to aromatic amine motifs .
2-Chloro-6-methylaniline 87-63-8 C₇H₈ClN 141.60 -Cl, -CH₃ Intermediate in agrochemicals; LCMS and HPLC data available for quality control .
5-Chloro-2-methylaniline N/A C₇H₈ClN ~141.60 -Cl, -CH₃ Research applications in organic synthesis; supplied in various batch sizes .
2-Ethyl-6-methylaniline 24549-06-2 C₉H₁₃N 135.21 -C₂H₅, -CH₃ Used in dye and polymer synthesis; SMILES: CCc1cccc(C)c1N .
2-Chloro-5-nitroaniline 6283-25-6 C₆H₅ClN₂O₂ 172.57 -Cl, -NO₂ Precursor for explosives and pigments; multiple synonyms and registry numbers .
2-(6-Azaspiro[2.5]octan-6-yl)aniline 2155431-25-5 C₁₇H₂₄N₂O₆ 352.40 Spirocyclic amine Specialty chemical for kinase inhibitor research; CAS 2155431-25-5 .

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Chloro (-Cl) and nitro (-NO₂) substituents (e.g., 2-Chloro-5-nitroaniline) increase electrophilic reactivity, favoring coupling reactions . Electron-Donating Groups (EDGs): Methyl (-CH₃) and ethyl (-C₂H₅) groups (e.g., 2-Ethyl-6-methylaniline) enhance solubility in nonpolar solvents and stabilize free radicals .

Synthetic Methods :

  • Sulfonylation : describes a sulfonamide synthesis using 3,4-dimethoxybenzene sulfonyl chloride and an aniline derivative, a method applicable to 2-(Chroman-6-yl)aniline for functionalization .
  • HPLC Purification : Compounds like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline () were purified via HPLC, suggesting similar protocols for chroman derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.